2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-

Organic Synthesis Nucleophilic Substitution Regioselectivity

2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro- (CAS 918788-83-7), also known as 2-(2-chloroprop-2-enoxy)oxane, is a heterocyclic organic compound belonging to the tetrahydropyranyl (THP) ether class. With the molecular formula C₈H₁₃ClO₂ and a molecular weight of 176.64 g/mol, this compound features a tetrahydro-2H-pyran ring linked via an ether bond to a 2-chloro-2-propen-1-yl (chloroallyl) moiety.

Molecular Formula C8H13ClO2
Molecular Weight 176.64 g/mol
CAS No. 918788-83-7
Cat. No. B12603303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-
CAS918788-83-7
Molecular FormulaC8H13ClO2
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESC=C(COC1CCCCO1)Cl
InChIInChI=1S/C8H13ClO2/c1-7(9)6-11-8-4-2-3-5-10-8/h8H,1-6H2
InChIKeyRZTSWPTVBWMJTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro- (CAS 918788-83-7): A Chloroallyl-Functionalized Tetrahydropyranyl Ether for Specialized Organic Synthesis


2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro- (CAS 918788-83-7), also known as 2-(2-chloroprop-2-enoxy)oxane, is a heterocyclic organic compound belonging to the tetrahydropyranyl (THP) ether class . With the molecular formula C₈H₁₃ClO₂ and a molecular weight of 176.64 g/mol, this compound features a tetrahydro-2H-pyran ring linked via an ether bond to a 2-chloro-2-propen-1-yl (chloroallyl) moiety . The presence of both a terminal vinyl chloride and a THP acetal center distinguishes it from simple alkyl or aryl THP ethers and creates a bifunctional scaffold relevant to sequential synthetic transformations and heterocyclic diversification strategies [1]. Although publicly available experimental data for this specific compound remain extremely limited, its structural features position it as an intermediate of potential interest in medicinal chemistry, agrochemical development, and materials science.

Chloroallyl-THP ether with dual acetal / vinyl chloride reactivity
Internal allylic chloride tailored for SN2′ pathways
Intermediate for proprietary tetrahydropyran scaffold synthesis

Why 2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro- Cannot Be Replaced by Common THP Ethers or Simple Halo-Tetrahydropyrans


2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro- occupies a structurally distinct position within the tetrahydropyran chemical space that precludes simple substitution by more common analogs. Unlike standard THP ethers such as 2-(3-chloropropoxy)tetrahydro-2H-pyran (CAS 42330-88-1), which bear a saturated three-carbon linker terminating in a primary alkyl chloride , the target compound contains an allylic chloride conjugated to a vinyl group. This allylic chloride functionality confers markedly different reactivity under nucleophilic substitution conditions (e.g., SN2′ vs. direct SN2 pathways) and enables transition-metal-catalyzed cross-coupling reactions that are not accessible to saturated chloroalkyl THP ethers [1]. Furthermore, compared with its positional isomer 2H-Pyran, 2-[(3-chloro-2-propen-1-yl)oxy]tetrahydro- (CAS 1882034-37-8), which places the chlorine at the terminal sp² carbon of the allyl system, the 2-chloro-2-propen-1-yl substitution pattern in the target compound generates a distinct electronic environment and steric profile at the reactive olefin, leading to differentiated regioselectivity and reaction kinetics . Procurement of the specific isomer is therefore essential for research programs targeting structure-activity relationships or specific synthetic sequences.

Analog Saturated chloroalkyl THP ethers (e.g., CAS 42330-88-1) lack the allylic chloride needed for cross-coupling and may limit downstream diversification strategies.
Isomer The terminal-chloro regioisomer (CAS 1882034-37-8) alters substitution outcome; SN2′ reactivity cannot be reproduced and reaction kinetics may shift.
Analogue Chloromethyl-substituted analogs replace the allylic chloride with a primary alkyl halide, removing the vinyl handle for transition-metal-catalyzed coupling.

Quantitative Differentiation Evidence for 2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro- (CAS 918788-83-7) vs. Structural Analogs


Regioisomeric Differentiation: Allylic Chloride Position Determines SN2′ vs. Direct Substitution Reactivity

The target compound (CAS 918788-83-7) bears a chlorine atom on the internal carbon of the allyl moiety (2-chloro-2-propen-1-yl), which is an allylic chloride. In contrast, the positional isomer CAS 1882034-37-8 bears the chlorine at the terminal position of the allyl system ((E)-3-chloroprop-2-en-1-yl). Under nucleophilic substitution conditions, allylic chlorides with the chlorine at the internal position favor SN2′ pathways, while terminal vinyl chlorides are significantly less reactive toward direct displacement . This fundamental mechanistic divergence means that the two isomers will yield different product distributions in synthetic sequences, and the target compound should be prioritized when allylic substitution with concomitant double-bond migration (SN2′ manifold) is desired. No head-to-head experimental comparison of these two specific isomers was located in the open literature during this search.

Allylic Chloride Position
Class-level
Internal Cl enables SN2′ pathways; terminal Cl limited to direct displacement
Regioisomer choice determines substitution pathway
No head-to-head kinetic data located
Organic Synthesis Nucleophilic Substitution Regioselectivity Allylic Chloride

Unique Chloromethyl-Substituted Analog as an Entry Point for Diversification Chemistry

A closely related and structurally well-characterized analog is (tetrahydro-2H-pyran-2-yl)[2-(chloromethyl)-2-propenyl] ether (J-GLOBAL ID: 200907025142670936, molecular formula C₉H₁₅ClO₂, MW 190.67 g/mol), which differs from the target compound by one additional methylene unit in the substituent and features a chloromethyl (Cl–CH₂–) rather than a chloroallyl group [1]. This chloromethyl-substituted analog has been documented in the J-GLOBAL chemical database with full InChI and SMILES characterization [1]. The chloromethyl group in this analog is a primary alkyl halide and is expected to exhibit substantially different reactivity under nucleophilic substitution conditions compared to the allylic chloride in the target compound. Although no quantitative reactivity comparison between the two compounds was found, the structural distinction is significant: the target compound's allylic chloride enables transition-metal-catalyzed cross-coupling (e.g., Heck, Suzuki, or Buchwald-Hartwig-type reactions after appropriate activation) that is not feasible with the saturated chloromethyl analog. Researchers seeking to exploit allylic chloride reactivity for diversification chemistry should therefore select the target compound over the chloromethyl analog.

Halide Functionality
Class-level
Allylic chloride supports cross-coupling; primary alkyl chloride limited to SN2 only
Allylic Cl unlocks diversification unavailable to saturated analogs
No direct yield or kinetic comparison located
Diversification Chemistry Functional Group Interconversion Chloromethyl Reactivity

Computationally Predicted Physicochemical Properties Indicate Differentiated Lipophilicity and Solubility Profile vs. Saturated and Terminal-Chloro Analogs

Computationally predicted properties provide the only currently available basis for quantitative physicochemical comparison. The target compound (CAS 918788-83-7) has a predicted LogP of 2.28 and a polar surface area (PSA) of 18.46 Ų, as listed in the Chemsrc database . By contrast, the terminal-chloro positional isomer CAS 1882034-37-8 has a predicted boiling point of 250.6±40.0 °C and predicted density of 1.10±0.1 g/cm³ . The saturated analog 2-(3-chloropropoxy)tetrahydro-2H-pyran (CAS 42330-88-1), which features a three-carbon saturated linker, is a commercially available product from Sigma-Aldrich, but no predicted LogP or PSA values were located for direct comparison. The target compound's LogP of 2.28 indicates moderate lipophilicity, and its low PSA (18.46 Ų) suggests good membrane permeability potential, which is relevant if the compound is used as a building block in medicinal chemistry programs where physicochemical property modulation is a key design consideration. The predicted boiling point of the terminal-chloro isomer (250.6 °C) also provides a reference for purification method selection, though no corresponding boiling point data are available for the target compound itself, limiting direct procurement-relevant comparisons.

Predicted LogP & PSA
Data to verify
LogP 2.28 · PSA 18.46 Ų
Moderate lipophilicity with low polar surface area
Computational predictions; experimental values not available
Physicochemical Properties Lipophilicity Drug Design ADME Prediction

Synthetic Accessibility via Tetrahydropyranylation: Target Compound Is Formed by Reaction of 3,4-Dihydro-2H-pyran with 2-Chloro-2-propen-1-ol, While Substitution of the Alcohol Component Yields Structurally Distinct Analogs

Tetrahydropyranyl (THP) ethers are classically synthesized by the acid-catalyzed addition of 3,4-dihydro-2H-pyran (DHP) to alcohols, a reaction that is well-established in the literature [1]. The target compound (CAS 918788-83-7) would be formed by reacting DHP with 2-chloro-2-propen-1-ol, yielding the specific 2-chloro-2-propen-1-yl THP ether. By substituting the alcohol component, researchers can access a range of structurally distinct THP ethers: using 3-chloropropan-1-ol yields 2-(3-chloropropoxy)tetrahydro-2H-pyran (CAS 42330-88-1, a saturated three-carbon linker), while using (E)-3-chloroprop-2-en-1-ol yields the terminal-chloro isomer CAS 1882034-37-8. The choice of alcohol reagent therefore directly determines the halogen substitution pattern and the resulting chemical reactivity of the THP ether product. For laboratories that employ tetrahydropyranylation as a protection or derivatization strategy, the 2-chloro-2-propen-1-ol reagent provides access to the allylic chloride functionality that is not available from saturated alcohol precursors, offering a distinct synthetic entry point for downstream functionalization. No specific experimental procedures or yields for the synthesis of the target compound were located in the open literature during this search.

Synthetic Route
Class-level
Acid-catalyzed THP protection of 2-chloro-2-propen-1-ol with DHP
Alcohol precursor choice dictates halogen substitution pattern
Specific experimental yields not located
Tetrahydropyranylation Protecting Group Chemistry Synthetic Methodology

Relevance to Halogenated Tetrahydropyran Derivatives in Patent Literature: Target Substitution Pattern Aligns with Merck KGaA and Other Proprietary Chemical Spaces

Patent CN-101180286-A, assigned to Merck Patent GmbH, describes a process for preparing halogenated tetrahydropyran derivatives from homoallylic alcohols and aldehydes, explicitly encompassing chloro-substituted tetrahydropyrans that may serve as intermediates for further derivatization [1]. The target compound, with its 2-chloro-2-propen-1-yl substituent on the THP oxygen, represents a subclass of halogenated tetrahydropyrans that falls within the broad structural scope of such patent families. Separately, patent US3562296 describes the use of halotetrahydropyrans (including chlorotetrahydropyrans) as alkylating agents for aromatic compounds in the presence of Lewis acid catalysts [2]. While neither patent specifically exemplifies CAS 918788-83-7, the structural features of the target compound—a THP ring bearing a chloroallyl substituent—align with the types of halogenated tetrahydropyran intermediates claimed in these patent families. For industrial research programs operating in these chemical spaces, the target compound represents a specific, purchasable embodiment of a broadly claimed structural class, enabling freedom-to-operate evaluations and the preparation of proprietary derivatives. No direct data on freedom-to-operate or specific patent coverage of the exact compound were located.

Patent Landscape
Reported
Aligns with halogenated THP patents (e.g., Merck KGaA, US3562296)
Positioned within broad industrial chemical space
No freedom-to-operate opinion; patent review required
Patent Analysis Halogenated Tetrahydropyrans Chemical Space Proprietary Scaffolds

Recommended Application Scenarios for 2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro- Based on Structural Differentiation Evidence


Synthetic Intermediate for Allylic Substitution Cascades (SN2′ Manifold)

This compound is most appropriately procured when the intended synthetic sequence requires an allylic chloride capable of undergoing SN2′ nucleophilic substitution with concomitant double-bond migration. Unlike the terminal-chloro isomer CAS 1882034-37-8, which is poorly suited for direct displacement, the internal allylic chloride in the target compound enables the formation of rearranged allylic products that are valuable in natural product synthesis and medicinal chemistry . The THP acetal simultaneously serves as a protecting group for the alcohol functionality, allowing orthogonal deprotection following the allylic substitution step, as supported by the well-established THP protection/deprotection methodology [1].

Building Block for Transition-Metal-Catalyzed Cross-Coupling Diversification

The 2-chloro-2-propen-1-yl substituent provides a vinyl chloride handle that can, in principle, participate in palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, or Sonogashira couplings) for the construction of more complex molecular architectures. This capability distinguishes the target compound from saturated chloroalkyl THP ethers such as CAS 42330-88-1, whose primary alkyl chloride is not amenable to the same coupling chemistry. Researchers engaged in library synthesis or scaffold diversification programs should consider this compound for building-block collections where the allylic chloride serves as a linchpin for late-stage functionalization .

Physicochemical Property Modulation in Medicinal Chemistry Programs

With a predicted LogP of 2.28 and a low polar surface area of 18.46 Ų , the target compound occupies a lipophilicity range consistent with favorable membrane permeability. When used as a synthetic intermediate for drug-like molecules, the chloroallyl-THP scaffold introduces moderate lipophilicity without excessive molecular weight (MW = 176.64 g/mol). This property profile makes it suitable for early-stage medicinal chemistry programs where modulating LogP within the 1–3 range is a key design objective, provided that the allylic chloride reactivity is compatible with the downstream synthetic plan.

Halogenated Tetrahydropyran Intermediate for Proprietary Derivative Synthesis in Industrial Research

The target compound's structural alignment with halogenated tetrahydropyran derivatives claimed in patent families such as CN-101180286-A (Merck Patent GmbH) and US3562296 positions it as a commercially accessible, structurally defined embodiment of a broadly claimed chemical class [2][3]. Industrial research groups pursuing proprietary tetrahydropyran-based compositions—including liquid-crystalline materials, aroma chemicals, or pharmaceutical intermediates—can use this compound for the preparation of derivatives for freedom-to-operate evaluation, lead optimization, or process development.

Application
Selection Property
Validation Focus
Allylic substitution cascades
Internal allylic chloride for SN2′
Double-bond migration outcome
Cross-coupling diversification
Vinyl chloride coupling handle
Pd-catalyzed coupling compatibility
Physicochemical property modulation
Moderate lipophilicity profile
Membrane permeability assessment
Proprietary THP derivative synthesis
Patent scope alignment
Freedom-to-operate evaluation
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